(4-fluorophenyl)-[8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Fezolinetant can be synthesized through a multi-step reaction process. One method involves the following steps :
Step 1: Trifluoroacetic acid and dichloromethane are used under an inert atmosphere at 0-20°C for 0.42 hours.
Step 2: Sodium hydrogencarbonate and dichloromethane are used under an inert atmosphere at 20°C for 1 hour.
Step 3: Methanesulfonic acid is added to a mixture of (4-fluorophenyl) [ (8R)-8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]methanone and ethyl acetate, stirred at 60°C for 5 minutes, and then at room temperature for 15 hours.
Industrial Production Methods
The industrial production of Fezolinetant involves similar synthetic routes but optimized for large-scale production. The reaction conditions are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Fezolinetant undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield deoxygenated derivatives .
Scientific Research Applications
Fezolinetant has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of other complex molecules.
Biology: Studied for its effects on neurokinin receptors and related pathways.
Medicine: Investigated for its potential therapeutic effects in treating menopausal symptoms and other conditions.
Industry: Used in the development of pharmaceuticals and other chemical products
Mechanism of Action
Fezolinetant exerts its effects by antagonizing the neurokinin 3 receptor (NK3R). This receptor is involved in the regulation of various physiological processes, including hormone secretion and temperature regulation. By blocking NK3R, Fezolinetant helps to alleviate menopausal hot flushes .
Comparison with Similar Compounds
Similar Compounds
(4-fluorophenyl)-[8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone: Another NK3R antagonist with similar structure and function.
(4-(4-fluorophenyl)-6-isopropyl-2-(N-methylmethylsulfonamido)pyrimidin-5-yl)methyltriphenylphosphonium bromide: A compound with similar pharmacological properties.
Uniqueness
Fezolinetant is unique due to its specific structure, which allows it to effectively antagonize NK3R. This makes it particularly effective in treating menopausal hot flushes compared to other similar compounds .
Properties
Molecular Formula |
C16H15FN6OS |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
(4-fluorophenyl)-[8-methyl-3-(3-methyl-1,2,4-thiadiazol-5-yl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone |
InChI |
InChI=1S/C16H15FN6OS/c1-9-13-19-20-14(15-18-10(2)21-25-15)23(13)8-7-22(9)16(24)11-3-5-12(17)6-4-11/h3-6,9H,7-8H2,1-2H3 |
InChI Key |
PPSNFPASKFYPMN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=NN=C(N2CCN1C(=O)C3=CC=C(C=C3)F)C4=NC(=NS4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.